molecular formula C11H15NO2 B14854704 4-Ethyl-3-hydroxy-N,N-dimethylbenzamide

4-Ethyl-3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14854704
M. Wt: 193.24 g/mol
InChI Key: WUXXSKYSTMWOFI-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group at the fourth position, a hydroxyl group at the third position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as atom economy and reaction mass efficiency, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-ethyl-3-oxo-N,N-dimethylbenzamide, while reduction can regenerate the original compound .

Scientific Research Applications

4-Ethyl-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-ethyl-3-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-4-8-5-6-9(7-10(8)13)11(14)12(2)3/h5-7,13H,4H2,1-3H3

InChI Key

WUXXSKYSTMWOFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)N(C)C)O

Origin of Product

United States

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